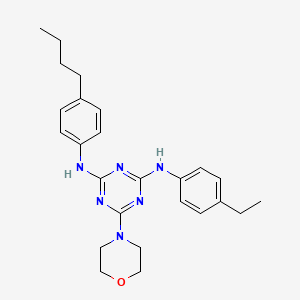

N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

N2-(4-Butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a morpholinyl group at position 6, a 4-butylphenyl group at position N2, and a 4-ethylphenyl group at position N2. Triazine derivatives are widely explored for pharmaceutical applications, including antimicrobial, anticancer, and metabolic modulatory activities, owing to their structural versatility and stability .

Properties

IUPAC Name |

2-N-(4-butylphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O/c1-3-5-6-20-9-13-22(14-10-20)27-24-28-23(26-21-11-7-19(4-2)8-12-21)29-25(30-24)31-15-17-32-18-16-31/h7-14H,3-6,15-18H2,1-2H3,(H2,26,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAORVEQSDJSGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)CC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to facilitate the formation of the triazine ring and the attachment of the substituent groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one or more substituent groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazines with different functional groups.

Scientific Research Applications

N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or as a component in drug delivery systems.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related triazine derivatives with variations in substituents (Table 1).

Table 1: Structural Comparison of Triazine Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) in analogs enhance metabolic stability and binding to electrophilic targets, whereas alkyl groups in the target compound may favor hydrophobic interactions .

- Hydrogen Bonding : The morpholinyl group in the target compound provides hydrogen-bond acceptors, similar to pyridine in , but with greater conformational flexibility .

Physical and Chemical Properties

Table 2: Comparative Properties

Notes:

- Crystallographic data for analogs (e.g., ) reveal hydrogen-bonded networks stabilizing the triazine core, which may apply to the target compound despite its bulkier substituents .

Biological Activity

N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. The compound is characterized by a complex structure featuring a triazine core with various substituents, including butyl and ethyl phenyl groups and a morpholine moiety. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is CHN, with a molecular weight of approximately 366.47 g/mol. The structural features include:

- Triazine core : A six-membered ring containing three nitrogen atoms.

- Substituents : Butyl and ethyl phenyl groups that enhance lipophilicity and potentially influence biological interactions.

- Morpholine group : Contributes to the compound's solubility and reactivity.

Anticancer Properties

Recent studies have indicated that triazine derivatives exhibit significant anticancer activity. For instance, a related series of compounds demonstrated promising results in inhibiting the growth of various cancer cell lines, including triple-negative breast cancer (MDA-MB231) and prostate cancer (DU145) cells. These compounds selectively inhibited the proliferation of hormone-independent cancer cells while showing less efficacy against hormone-dependent lines .

Table 1: Antiproliferative Activity of Related Triazine Compounds

| Compound Name | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | MDA-MB231 | 10 | Effective against triple-negative |

| Compound B | DU145 | 15 | Moderate efficacy |

| This compound | TBD | TBD |

The specific IC50 values for this compound have not yet been established in literature; however, its structural similarity to other active compounds suggests potential for similar activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of electron-donating groups in the para position of the phenyl rings has been associated with enhanced biological activity .

Case Studies

In a recent investigation into a library of triazine derivatives:

- Study on MDA-MB231 Cells : A series of 6,N2-diaryl-1,3,5-triazine derivatives were screened for antiproliferative effects. The study found that modifications at the para positions significantly influenced the activity against MDA-MB231 cells.

- QSAR Modeling : Quantitative structure–activity relationship (QSAR) modeling was employed to predict the biological activity based on structural features. This approach can guide future synthesis efforts to optimize compounds for enhanced anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.